2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Overview
Description
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and a sulfanyl linkage to a methoxyphenyl ethanone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core. This can be achieved through the reaction of 2-aminothiophene derivatives with formamide under acidic conditions.
Dimethylation: The thieno[2,3-d]pyrimidine core is then subjected to dimethylation using methyl iodide in the presence of a base such as potassium carbonate.
Sulfanylation: The dimethylthieno[2,3-d]pyrimidine is reacted with a thiol derivative to introduce the sulfanyl group. This step often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC).
Attachment of Methoxyphenyl Ethanone: Finally, the sulfanyl intermediate is coupled with 4-methoxyphenyl ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in microorganisms. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A related compound with a similar core structure but lacking the sulfanyl and methoxyphenyl ethanone groups.
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylthio)acetic acid: Another derivative with a thioacetic acid moiety instead of the ethanone group.
Uniqueness
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl linkage and methoxyphenyl ethanone moiety differentiate it from other thienopyrimidine derivatives, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-10-11(2)23-17-15(10)16(18-9-19-17)22-8-14(20)12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVFBRINRKFZKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387758 | |
Record name | 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6654-22-4 | |
Record name | 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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